2-(4-Chlorophenyl)vinyl phenyl sulfoxide
Description
Strategic Importance of Sulfoxides as Chiral Auxiliaries and Synthons in Asymmetric Transformations
Chiral sulfoxides have been extensively developed as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct a stereoselective reaction. illinois.edutandfonline.comresearchgate.net The sulfinyl group is highly effective in this role for several reasons:
Steric and Electronic Differentiation: The distinct steric and electronic nature of the oxygen atom, the lone pair, and the two organic substituents on the sulfur atom create a highly biased chiral environment. illinois.edu
Coordinating Ability: The oxygen atom of the sulfoxide (B87167) can coordinate to metal reagents, leading to the formation of rigid, well-defined transition states that favor the formation of one stereoisomer over another. illinois.edu
Facile Removal: The sulfinyl group can often be removed under relatively mild conditions after it has served its stereodirecting purpose. tandfonline.com
The application of chiral sulfoxides as auxiliaries is widespread, with notable success in diastereoselective additions to ketones and imines, cycloaddition reactions, and conjugate additions. tandfonline.comresearchgate.net
Beyond their role as auxiliaries, sulfoxides also function as valuable chiral synthons, which are molecular fragments that can be incorporated into a larger molecule, transferring their chirality in the process. tandfonline.comresearchgate.net This is particularly evident in the synthesis of complex, biologically active natural products. acs.org
Overview of Vinyl Sulfoxides as Versatile Building Blocks and Intermediates in Stereoselective Synthesis
Vinyl sulfoxides, a subclass of sulfoxides, are particularly valuable building blocks in organic synthesis. mdpi.com The combination of the electron-withdrawing sulfinyl group and the carbon-carbon double bond makes them highly reactive and versatile intermediates. orgsyn.orgenamine.net They can participate in a wide array of chemical transformations, including:
Michael Additions: The electron-deficient nature of the double bond makes vinyl sulfoxides excellent Michael acceptors, reacting with a variety of nucleophiles. mdpi.comacs.org When a chiral vinyl sulfoxide is used, this can lead to highly diastereoselective additions.
Diels-Alder Reactions: Vinyl sulfoxides can act as dienophiles in [4+2] cycloaddition reactions, providing access to complex cyclic structures. elsevierpure.comazregents.edu The stereochemistry of these reactions can often be controlled by the chirality of the sulfoxide.
Pauson-Khand Reactions: This [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide can be effectively controlled by a vinyl sulfoxide, leading to the formation of cyclopentenones with high stereoselectivity. researchgate.netnih.govwikipedia.org
Heck Reactions: Vinyl sulfoxides can participate in palladium-catalyzed Heck reactions, allowing for the formation of new carbon-carbon bonds. organic-chemistry.org
The reactivity of phenyl vinyl sulfoxide, a close analog of the title compound, has been demonstrated in various synthetic contexts. orgsyn.orglookchem.comrsc.org For instance, it can be prepared by the oxidation of phenyl vinyl sulfide (B99878). orgsyn.orglookchem.com
While specific research on 2-(4-Chlorophenyl)vinyl phenyl sulfoxide is limited in publicly available literature, its structural similarity to other well-studied aryl vinyl sulfoxides suggests it would share much of the same rich reactivity. The presence of the chloro-substituent on the phenyl ring may modulate the electronic properties of the vinyl group, potentially influencing its reactivity and selectivity in the aforementioned transformations. The following table summarizes the key reactions of vinyl sulfoxides.
| Reaction Type | Role of Vinyl Sulfoxide | Key Features | Representative Example |
| Michael Addition | Michael Acceptor | High diastereoselectivity with chiral sulfoxides. acs.org | Addition of nucleophiles to chiral vinyl sulfoxides. |
| Diels-Alder | Dienophile | Access to cyclic systems with stereocontrol. elsevierpure.comazregents.edu | Cycloaddition with dienes. |
| Pauson-Khand | Alkene component | [2+2+1] cycloaddition for cyclopentenone synthesis. researchgate.netnih.gov | Reaction with alkynes and carbon monoxide. |
| Heck Reaction | Coupling partner | C-C bond formation. organic-chemistry.org | Reaction with aryl halides. |
The following table presents data for the Pauson-Khand reaction of a chiral vinyl sulfoxide with various alkynes, demonstrating the high diastereoselectivity that can be achieved. While this data is not for "this compound" specifically, it is representative of the stereochemical control exerted by chiral vinyl sulfoxides.
Table: Diastereoselective Pauson-Khand Reaction of a Chiral Vinyl Sulfoxide (Data for o-(N,N-dimethylamino)phenyl vinyl sulfoxide) nih.gov
| Entry | Alkyne (R) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | n-Bu | 74 | 96 | |
| 2 | Ph | 65 | 92 | |
| 3 | SiMe3 | 49 | 86 | |
| 4 | CH2OMe | 61 | >96 | |
| 5 | CH2OTBS | 68 | >96 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11ClOS |
|---|---|
Molecular Weight |
262.8 g/mol |
IUPAC Name |
1-[(E)-2-(benzenesulfinyl)ethenyl]-4-chlorobenzene |
InChI |
InChI=1S/C14H11ClOS/c15-13-8-6-12(7-9-13)10-11-17(16)14-4-2-1-3-5-14/h1-11H/b11-10+ |
InChI Key |
KREJVRMBUAZAHP-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)C=CC2=CC=C(C=C2)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Chlorophenyl Vinyl Phenyl Sulfoxide
General Established Routes for the Preparation of Vinyl Sulfoxides
The preparation of vinyl sulfoxides can be broadly categorized into three main strategies: the oxidation of a corresponding prochiral sulfide (B99878), the reaction of a chiral sulfinyl precursor with a nucleophile, and the formation of the carbon-carbon double bond from a pre-existing sulfinyl moiety. Each of these routes offers distinct advantages and challenges in achieving high yields and stereoselectivity.
Asymmetric Oxidation of Prochiral Sulfides
One of the most direct and widely employed methods for synthesizing chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide, in this case, 2-(4-chlorophenyl)vinyl phenyl sulfide. acsgcipr.orgucc.ie This approach can be realized through either catalytic systems or stoichiometric chiral oxidants. The success of this method hinges on the ability of the chiral catalyst or reagent to differentiate between the two lone pairs of electrons on the sulfur atom, leading to the preferential formation of one enantiomer. acsgcipr.org
Catalytic enantioselective oxidation represents a highly atom-economical and attractive method for generating chiral sulfoxides. acsgcipr.org Among the most successful systems are those based on titanium-tartrate complexes, famously developed by Kagan and Modena, which were adapted from the Sharpless asymmetric epoxidation. libretexts.orgscispace.com These systems typically involve a complex formed in situ from a titanium alkoxide, such as titanium(IV) isopropoxide, and a chiral diol ligand like diethyl tartrate (DET). ucc.ielibretexts.org An oxidant, commonly a hydroperoxide like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), is then used to deliver the oxygen atom. libretexts.org The presence of water can be crucial for achieving high enantioselectivity. ucc.ie
For the synthesis of aryl vinyl sulfoxides, titanium complexes with various chiral diol ligands have been investigated. For instance, titanium complexes of 1,2-diarylethane-1,2-diols have proven effective in the asymmetric oxidation of aryl benzyl (B1604629) sulfides, achieving excellent enantioselectivity (up to 99% ee). researchgate.netresearchgate.netnih.gov While a specific example for 2-(4-chlorophenyl)vinyl phenyl sulfide is not detailed in the provided results, the oxidation of structurally similar aryl alkyl sulfides, such as methyl p-chlorophenyl sulfide, has been achieved with high enantiomeric excess (99% ee) and yield (88%) using a Ti(salen) complex. ucc.ie Iron complexes, particularly those with Schiff base ligands, have also been employed, yielding methyl p-chlorophenyl sulfoxide (B87167) with 92% ee. wiley-vch.de The general applicability of these systems suggests they are promising candidates for the enantioselective synthesis of 2-(4-chlorophenyl)vinyl phenyl sulfoxide.
Table 1: Examples of Catalytic Systems for Asymmetric Sulfide Oxidation
| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Ti(O-i-Pr)₄ / Diethyl Tartrate / H₂O | Thioanisole | Cumene Hydroperoxide | 96% | High | libretexts.org |
| Ti(salen) complex | Methyl p-chlorophenyl sulfide | Urea Hydrogen Peroxide | 99% | 88% | ucc.ie |
| Fe(acac)₃ / Schiff base / Additive | Methyl p-chlorophenyl sulfide | Hydrogen Peroxide | 92% | 60% | wiley-vch.de |
| Ti(O-i-Pr)₄ / (R)-6,6′-Diphenyl-BINOL | Methyl p-tolyl sulfide | tert-Butyl Hydroperoxide | 90% | High | scispace.com |
Before the widespread adoption of catalytic methods, stoichiometric chiral oxidants were a primary tool for asymmetric sulfoxidation. researchgate.net These reagents have a chiral center that directs the oxidation to one of the prochiral faces of the sulfide. A notable class of such oxidants is the chiral oxaziridines, like those developed by Davis. researchgate.net These reagents are known for their high stereoselectivity, particularly with sterically hindered sulfides, and typically result in high reaction yields without over-oxidation to the corresponding sulfone. researchgate.net However, the high cost of these reagents and the stoichiometric waste generated are significant drawbacks. researchgate.net
Another approach involves the use of chiral peracids. While not as common, these can also induce asymmetry during the oxidation process. The enantioselectivity of these reactions is often dependent on the specific structures of both the sulfide and the oxidant. In some instances, these oxidants can also lead to kinetic resolution, where one enantiomer of the sulfoxide is oxidized to the sulfone faster than the other, thereby enriching the remaining sulfoxide in the slower-reacting enantiomer. researchgate.net
Nucleophilic Substitution on Chiral Sulfur Precursors (e.g., Andersen Method with Sulfinates)
The Andersen synthesis is a classic and reliable method for producing enantiomerically pure sulfoxides. researchgate.net This method involves the nucleophilic substitution of a leaving group on a diastereomerically pure sulfinate ester by an organometallic reagent, such as a Grignard or organolithium reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom, making it highly stereospecific. researchgate.net
The key to this method is the preparation of a diastereomerically pure sulfinate ester. This is typically achieved by reacting a sulfinyl chloride with a chiral alcohol, such as (-)-menthol. The resulting diastereomeric sulfinate esters can then be separated by crystallization. Subsequent reaction of one of the pure diastereomers with the appropriate Grignard reagent, for example, (4-chlorophenyl)vinylmagnesium bromide, would displace the menthol (B31143) group to yield the desired chiral sulfoxide, this compound. A variation involves the reaction of an organometallic reagent with a sulfinamide derived from a chiral auxiliary. wiley-vch.de
More modern approaches have explored catalytic, enantioselective arylations of sulfenate anions, which can be generated from β-sulfinyl esters or aryl benzyl sulfoxides, to produce chiral diaryl sulfoxides. organic-chemistry.org Another strategy involves the one-pot reaction of two different organometallic reagents with a sulfur dioxide surrogate, like DABSO, which proceeds through a sulfinate intermediate. acs.org
Carbon-Carbon Bond Formation Reactions from α-Sulfinyl Carbanions
This strategy involves forming the vinyl group on a pre-existing chiral sulfinyl moiety. The key intermediate is an α-sulfinyl carbanion, which can be generated by deprotonating a methyl sulfoxide with a strong base. enamine.net This carbanion then acts as a nucleophile in carbon-carbon bond-forming reactions.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful tool for the stereoselective synthesis of alkenes and can be adapted for vinyl sulfoxides. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, the required reagent would be a phosphonate bearing a phenylsulfinylmethyl group.
The general process involves deprotonating the (phenylsulfinyl)methylphosphonate with a base (like n-BuLi) to form the corresponding carbanion. researchgate.net This nucleophilic carbanion then adds to an aldehyde, in this case, 4-chlorobenzaldehyde. The resulting intermediate eliminates a phosphate (B84403) byproduct to form the carbon-carbon double bond. wikipedia.org The HWE reaction is well-known for producing predominantly (E)-alkenes, offering excellent stereocontrol over the geometry of the newly formed double bond. wikipedia.orgorganic-chemistry.org This method has been successfully used to synthesize various (E)-vinylic sulfoximines and is reported for the stereoselective synthesis of (E)-vinyl sulfoxides. researchgate.netscispace.com
Table 2: List of Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 56069-41-1 | C₁₄H₁₁ClOS |
| 2-(4-Chlorophenyl)vinyl phenyl sulfide | Not available | C₁₄H₁₁ClS |
| 4-Chlorophenyl phenyl sulfone | 80-00-2 | C₁₂H₉ClO₂S |
| Phenyl vinyl sulfoxide | 20451-53-0 | C₈H₈OS |
| Phenyl vinyl sulfide | 1822-73-7 | C₈H₈S |
| Titanium(IV) isopropoxide | 546-68-9 | C₁₂H₂₈O₄Ti |
| Diethyl tartrate | 87-91-2 ((+)-DET) | C₈H₁₄O₆ |
| tert-Butyl hydroperoxide | 75-91-2 | C₄H₁₀O₂ |
| Cumene hydroperoxide | 80-15-9 | C₉H₁₂O₂ |
| 4-Chlorobenzaldehyde | 104-88-1 | C₇H₅ClO |
| (-)-Menthol | 2216-51-5 | C₁₀H₂₀O |
| DABCO-bis(sulfur dioxide) (DABSO) | 110645-42-0 | C₆H₁₂N₂·2(SO₂) |
| Thioanisole | 100-68-5 | C₇H₈S |
| Methyl p-tolyl sulfide | 623-13-2 | C₈H₁₀S |
| Methyl p-chlorophenyl sulfide | 123-09-1 | C₇H₇ClS |
| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | 14024-18-1 | C₁₅H₂₁FeO₆ |
| (R)-6,6′-Diphenyl-BINOL | 65355-00-2 | C₃₂H₂₂O₂ |
| (S,S)-Hydrobenzoin | 2325-10-2 | C₁₄H₁₄O₂ |
Peterson Alkenation Approaches
The Peterson olefination is a chemical reaction that facilitates the formation of alkenes from α-silylcarbanions and carbonyl compounds, serving as a silicon-based alternative to the Wittig reaction. organic-chemistry.orgyoutube.comyoutube.com The reaction proceeds through an intermediate β-hydroxysilane, which can often be isolated. organic-chemistry.org A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic conditions for the elimination step. organic-chemistry.orgyoutube.comyoutube.com
Under acidic conditions, the elimination of the β-hydroxysilane occurs in an anti-periplanar fashion, while basic conditions promote a syn-periplanar elimination. organic-chemistry.orgyoutube.com This stereochemical control is dependent on the ability to separate the diastereomeric β-hydroxysilane intermediates. organic-chemistry.org For stabilized α-silyl carbanions, where the R group is an aryl or other stabilizing group, the intermediate is often not isolated, and achieving stereocontrol can be more challenging. unito.it
Chemical Modification of Existing Chiral Sulfoxides with Retention of Configuration
The synthesis of enantiomerically pure sulfoxides is of significant interest due to their application as chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net One powerful strategy to obtain chiral vinyl sulfoxides is through the chemical modification of existing, enantiopure chiral sulfoxides, a process that often proceeds with retention of the stereochemistry at the sulfur atom. chemrxiv.org
A prominent method involves the reaction of enantiopure sulfinates with organometallic reagents. wiley-vch.de For instance, diastereomerically pure menthyl p-toluenesulfinate can react with a variety of Grignard reagents to produce the corresponding chiral sulfoxides with high enantiomeric excess. The configuration of the resulting sulfoxide is determined by an inversion of configuration at the sulfur atom of the sulfinate.
Another approach is the direct modification of a chiral sulfoxide without altering the sulfinyl group itself. For example, the synthesis of substituted E-vinyl sulfoximines has been achieved from enantioenriched methyl sulfoxides. This transformation demonstrates that the stereochemical integrity of the sulfur center can be maintained during the elaboration of the carbon framework. chemrxiv.org This principle can be extended to the synthesis of chiral this compound by starting with an enantiopure phenyl sulfoxide that bears a suitable functional group for subsequent olefination or cross-coupling reactions, ensuring the chirality at the sulfur is preserved.
Specific Synthetic Approaches to this compound and Related Derivatives
The synthesis of this compound can be inferred from established methods for preparing similar vinyl sulfoxides. These approaches generally involve the formation of the carbon-carbon double bond and the introduction of the sulfoxide functionality.
Reported Synthetic Pathways and Associated Reaction Conditions
A common and direct route to vinyl sulfoxides is the oxidation of the corresponding vinyl sulfides. orgsyn.org Therefore, a plausible synthetic pathway for this compound begins with the synthesis of its precursor, (E/Z)-1-chloro-4-(2-(phenylthio)vinyl)benzene. This sulfide can be prepared via several methods, including the palladium-catalyzed coupling of a vinyl sulfide surrogate with an aryl halide. nih.gov A traditional method involves the reaction of a thiophenol with a suitable vinyl halide or equivalent. For instance, phenyl vinyl sulfide can be prepared from diphenyl disulfide and ethylene (B1197577) in the presence of a base. orgsyn.org
Once the (4-chlorophenyl)vinyl phenyl sulfide is obtained, it can be selectively oxidized to the sulfoxide. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures to prevent over-oxidation to the corresponding sulfone. orgsyn.org
An alternative approach involves the Friedel-Crafts-type reaction of an aryl chloride with thionyl chloride in the presence of a Lewis acid like aluminum chloride to form a diaryl sulfoxide. chemicalbook.com However, this method is more suited for symmetrical diaryl sulfoxides and would not be the preferred route for an unsymmetrical vinyl phenyl sulfoxide derivative.
| Reaction Step | Reagents and Conditions | Product | Reference |
| Sulfide Formation | (4-chlorophenyl)boronic acid, vinyl phenyl sulfide, Pd catalyst | (E/Z)-1-chloro-4-(2-(phenylthio)vinyl)benzene | Inferred from nih.gov |
| Oxidation | (E/Z)-1-chloro-4-(2-(phenylthio)vinyl)benzene, m-CPBA, CH₂Cl₂ | This compound | Inferred from orgsyn.org |
This table presents a plausible synthetic route based on analogous reactions.
Control of Stereochemical Outcome in Olefin Isomer Formation (E/Z Stereoselectivity)
The stereochemistry of the vinyl group (E/Z isomerism) in this compound is crucial and can be controlled at different stages of the synthesis.
If a Peterson olefination approach were to be employed, the E/Z selectivity would be determined by the conditions of the elimination step of the intermediate β-hydroxysilane. As previously mentioned, acidic conditions generally lead to the E-alkene, while basic conditions favor the Z-alkene. organic-chemistry.orgyoutube.com
In the more common Wittig-type reactions or Horner-Wadsworth-Emmons reactions, the stereoselectivity is influenced by the nature of the phosphorus ylide and the reaction conditions. Stabilized ylides typically favor the formation of the E-isomer, whereas non-stabilized ylides often yield the Z-isomer. The choice of solvent, temperature, and the presence of salts can also significantly impact the E/Z ratio.
For syntheses proceeding through a vinyl sulfide intermediate, the stereochemistry of the double bond is often established during the formation of the sulfide. Subsequent oxidation to the sulfoxide generally proceeds with retention of the olefin geometry. Therefore, controlling the stereochemistry during the synthesis of (E/Z)-1-chloro-4-(2-(phenylthio)vinyl)benzene is paramount. This can often be achieved by selecting the appropriate coupling reaction and conditions.
Enantioselective Synthesis Strategies for Chiral this compound Variants
The synthesis of a single enantiomer of this compound, which is chiral at the sulfur atom, requires an asymmetric synthesis strategy. Two primary approaches are commonly employed for the enantioselective synthesis of chiral sulfoxides: the oxidation of a prochiral sulfide with a chiral oxidant and the reaction of a chiral sulfinate with an organometallic reagent. researchgate.netwiley-vch.de
Asymmetric Oxidation: This method involves the oxidation of the prochiral (E/Z)-1-chloro-4-(2-(phenylthio)vinyl)benzene using a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst. Modified Sharpless oxidation conditions, employing a titanium-diethyl tartrate complex, have been successfully used for the asymmetric oxidation of various sulfides. researchgate.net Similarly, chiral manganese porphyrin complexes have been shown to catalyze the enantioselective sulfoxidation of diaryl sulfides with high enantiomeric excess. figshare.com
| Catalyst System | Oxidant | Typical Substrate | Enantiomeric Excess (ee) | Reference |
| Titanium/Diethyl Tartrate | tert-Butyl hydroperoxide | Alkyl aryl sulfides | Up to >95% | researchgate.net |
| Chiral Manganese Porphyrin | Iodosylbenzene | Diaryl sulfides | Up to 99% | figshare.com |
This table showcases examples of catalyst systems used for asymmetric sulfoxidation.
Chiral Sulfinate Approach: This highly reliable method, often referred to as the Andersen synthesis, involves the reaction of a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate, with an organometallic reagent. wiley-vch.de For the synthesis of chiral this compound, one could envision the reaction of an enantiopure phenylsulfinate with a (4-chlorophenyl)vinyl Grignard or organolithium reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom, leading to the desired chiral vinyl sulfoxide in high enantiopurity.
Reactivity and Mechanistic Investigations of 2 4 Chlorophenyl Vinyl Phenyl Sulfoxide
Nucleophilic Addition Reactions at the Electron-Deficient Vinyl Moiety
The electron-deficient nature of the double bond in vinyl sulfoxides makes them excellent substrates for nucleophilic addition reactions, particularly conjugate additions of the Michael type.
Michael-Type Additions with Carbon, Nitrogen, and Oxygen Nucleophiles
Vinyl sulfoxides readily undergo Michael-type additions with a variety of soft nucleophiles. enamine.netnih.gov This class of reaction is synthetically valuable for the formation of new carbon-carbon and carbon-heteroatom bonds. The general reactivity pattern of the parent compound, phenyl vinyl sulfoxide (B87167), suggests that 2-(4-chlorophenyl)vinyl phenyl sulfoxide will react similarly with various nucleophiles. enamine.net
Carbon Nucleophiles: Enolates, organocuprates, and other stabilized carbanions are effective nucleophiles for conjugate addition to vinyl sulfoxides. Nitrogen Nucleophiles: Amines and their derivatives can add to the vinyl system, providing a route to β-amino sulfoxides. Oxygen Nucleophiles: Alkoxides and phenoxides can also serve as nucleophiles, leading to the corresponding β-alkoxy or β-phenoxy sulfoxides.
The table below summarizes the expected Michael-type addition reactions based on the known reactivity of related vinyl sulfoxides.
| Nucleophile Type | Example Nucleophile | Expected Product Type |
| Carbon | Diethyl malonate anion | Adduct with a new C-C bond |
| Nitrogen | Piperidine | β-Amino sulfoxide |
| Oxygen | Sodium methoxide | β-Methoxy sulfoxide |
Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)
Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are potent nucleophiles that readily add to the electrophilic β-carbon of vinyl sulfoxides. nih.gov The reaction of phenylmagnesium bromide with a related sulfoxide has been shown to proceed via the formation of a sulfenate anion intermediate. nih.gov Similarly, lithium enolates of ketones have been observed to react with phenyl vinyl sulfoxide. sigmaaldrich.comsigmaaldrich.com These reactions provide a powerful method for carbon-carbon bond formation. The reaction of this compound with an organometallic reagent is expected to yield the 1,4-addition product, as illustrated in the general scheme below.
Reaction Scheme with Organometallic Reagents

This is a generalized representation. Specific reaction conditions may vary.
Research on related 1-chlorovinyl p-tolyl sulfoxides demonstrates their reaction with organolithium compounds, highlighting the utility of these substrates in forming complex structures. elsevierpure.com
Chemo- and Diastereoselectivity in Nucleophilic Additions
A key feature of reactions involving chiral sulfoxides is the potential for asymmetric induction. The sulfoxide group in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. illinois.edu This chirality can direct the approach of an incoming nucleophile, leading to the preferential formation of one diastereomer over the other.
The stereochemical outcome is often controlled by the formation of a chelated intermediate involving the sulfoxide oxygen, a metal cation (from the nucleophilic reagent), and the incoming nucleophile. This organized transition state favors attack from the less sterically hindered face of the molecule. illinois.edu The level of diastereoselectivity is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. The ability of sulfoxides to act as chiral auxiliaries is a well-established principle in asymmetric synthesis. nih.gov
Pericyclic Reactions
The vinyl moiety of this compound can also participate in pericyclic reactions, most notably cycloadditions, where it can function as the 2π-electron component.
Diels-Alder Cycloadditions and its Role as an Acetylene (B1199291) Equivalent
Vinyl sulfoxides are known to function as dienophiles in Diels-Alder reactions. enamine.netorgsyn.org They are considered moderately reactive and react with electron-rich dienes to form six-membered rings. The resulting cycloadducts contain the sulfoxide group, which can be subsequently eliminated under thermal or basic conditions to generate a new double bond. This two-step sequence allows the vinyl sulfoxide to serve as an "acetylene equivalent," providing a synthetic route to cyclohexadiene derivatives that would be difficult to access directly from acetylene itself. enamine.netsigmaaldrich.comsigmaaldrich.com
The table below outlines the expected outcomes of Diels-Alder reactions with various dienes.
| Diene | Expected Cycloadduct |
| Cyclopentadiene | Bicyclic adduct (Norbornene derivative) |
| 1,3-Butadiene | Substituted cyclohexene (B86901) |
| Danishefsky's diene | Functionalized cyclohexene derivative |
Dipolar Cycloadditions
In addition to [4+2] Diels-Alder reactions, vinyl sulfoxides can also participate in [3+2] dipolar cycloaddition reactions. enamine.net In these reactions, the vinyl sulfoxide acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide, a diazoalkane, or an azomethine ylide. This process leads to the formation of five-membered heterocyclic rings. The electron-withdrawing nature of the sulfoxide group activates the double bond for this type of transformation, making it a valuable tool for the synthesis of complex heterocyclic systems.
Rearrangement Reactions Involving the Sulfoxide Moiety
The sulfoxide group is a versatile functional group in organic synthesis, primarily known for its participation in rearrangement reactions. wikipedia.org The most prominent of these is the Pummerer rearrangement and its variants, which involve an internal redox process where the sulfur atom is reduced, and the adjacent carbon is oxidized. organicreactions.org
The Pummerer reaction of sulfoxides, first reported by Rudolf Pummerer, typically occurs in the presence of an activating agent, such as an acid anhydride (B1165640). synarchive.comchem-station.com This reaction and its variations represent a key pathway for the functionalization of the carbon atom alpha to the sulfoxide group. organicreactions.orgslideshare.net
The classical Pummerer rearrangement transforms an alkyl sulfoxide into an α-acyloxy-thioether using an acid anhydride, commonly acetic anhydride (Ac₂O). wikipedia.orgtcichemicals.com The generally accepted mechanism involves several key steps:
Activation of the Sulfoxide: The reaction begins with the acylation of the sulfoxide oxygen atom by the anhydride, forming a reactive acyloxysulfonium ion intermediate. chemeurope.comacs.org
Formation of a Thionium (B1214772) Ion: A base, typically the acetate (B1210297) anion released in the first step, abstracts a proton from the α-carbon. This induces an elimination reaction, yielding a highly electrophilic thionium ion (a cationic-thial structure). wikipedia.orgrsc.org
Nucleophilic Trapping: The thionium ion is then trapped by a nucleophile present in the reaction medium. In a classical Pummerer reaction, the acetate anion attacks the electrophilic carbon to give the final α-acyloxy-thioether product. chemeurope.com
For vinyl sulfoxides like this compound, the Pummerer rearrangement can be utilized to synthesize α-thio aldehydes. nih.gov The reaction, when applied to aryl vinyl sulfoxides, proceeds via an additive Pummerer rearrangement, ultimately yielding functionalized aldehyde derivatives. nih.gov Other activating agents, such as trifluoroacetic anhydride (TFAA) or thionyl chloride, can also be employed. wikipedia.orgchemeurope.com
Table 1: Key Steps in the Classical Pummerer Rearrangement
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Acylation of the sulfoxide oxygen by an anhydride (e.g., Ac₂O). | Acyloxysulfonium ion |
| 2 | Elimination of acetic acid to form a thial cation. | Thionium (thial) ion |
| 3 | Nucleophilic attack by acetate on the α-carbon. | α-Acyloxy-thioether |
Beyond the classical pathway, vinyl sulfoxides can undergo vinylogous and extended Pummerer reactions. rsc.org In a vinylogous Pummerer reaction, the reactivity is extended through the conjugated π-system of the vinyl group. This results in functionalization at the γ-carbon relative to the sulfoxide group, rather than the α-carbon.
Studies on amido sulfoxides have shown that the α-thiocarbocation generated during the Pummerer reaction can undergo Friedel-Crafts reactions at the γ-carbon with a tethered aromatic ring. acs.orgepa.gov For a compound like this compound, this pathway would involve the formation of a vinylogous thionium ion, which could then be trapped by a nucleophile at the carbon atom attached to the 4-chlorophenyl ring.
Extended Pummerer reactions of vinyl sulfoxides have been demonstrated in reactions with anilines, facilitated by flow microreactors. atlas.jp This process involves the generation of a thionium ion intermediate which is then trapped by the aniline (B41778) nucleophile, leading to the formation of functionalized amine products. Such reactions expand the synthetic utility of the Pummerer rearrangement for vinyl sulfoxides. rsc.org
The sulfoxide group in this compound is a stereocenter, meaning the compound can exist as enantiomers. This chirality can significantly influence the stereochemical outcome of the Pummerer rearrangement. The energy barrier for the inversion of the sulfur stereocenter is high enough for sulfoxides to be optically stable at room temperature. wikipedia.org
The stereoselectivity of the Pummerer reaction is governed by several factors:
Steric Effects: The steric bulk around the sulfoxide can direct the approach of the reagents and influence the conformation of the intermediates.
Electronic Effects: The electronic properties of the substituents on the vinyl group and the phenyl ring affect the stability of the intermediates and transition states.
Reaction Conditions: The choice of activating agent, solvent, and the presence of additives can control the stereochemical course of the reaction.
Computational studies using DFT calculations have provided insight into the mechanism, showing that the initial acetylation of the sulfoxide is often the rate-determining step. acs.orgacs.org High stereoselectivity can be achieved by using additives like trimethylsilyl (B98337) triflate (TMSOTf) in the presence of a base such as N,N-dimethylacetamide (DMAC). acs.orgacs.org A highly stereoselective vinylogous Pummerer reaction has been reported using trimethylsilyl halides (Me₃SiX), which afforded optically pure products with high enantiomeric excess. nih.gov
Pummerer Reaction Pathways
Other Significant Transformations
Beyond rearrangements, the vinyl sulfoxide scaffold allows for other important synthetic transformations, most notably those catalyzed by transition metals.
While sulfoxides are known to act as catalyst poisons in some cases, they can also serve as effective electrophiles in various transition-metal-catalyzed cross-coupling reactions via C-S bond activation. researchgate.netorganic-chemistry.org For vinyl sulfoxides, the Mizoroki-Heck reaction is a particularly relevant transformation. organic-chemistry.org
Research on the Heck vinylation of phenyl vinyl sulfoxide with aryl bromides has demonstrated the viability of this approach. organic-chemistry.orgresearcher.life The reaction, catalyzed by a palladium complex derived from the tetraphosphine ligand Tedicyp, proceeds effectively. It was observed that the oxidation state of the sulfur atom is crucial, with phenyl vinyl sulfoxide showing greater reactivity than the corresponding vinyl sulfides. organic-chemistry.orgresearcher.life This reaction provides a stereoselective route to (E)-arylated vinyl sulfoxides. Given the structural similarity, this compound is expected to undergo similar transformations.
Table 2: Representative Heck Vinylation of Phenyl Vinyl Sulfoxide with Aryl Bromides
| Aryl Bromide | Product | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | (E)-1-Methoxy-4-(2-(phenylsulfinyl)vinyl)benzene | 1 | 85 |
| 4-Bromotoluene | (E)-1-Methyl-4-(2-(phenylsulfinyl)vinyl)benzene | 1 | 82 |
| Bromobenzene | (E)-(2-(Phenylsulfinyl)vinyl)benzene | 1 | 78 |
| 1-Bromo-4-fluorobenzene | (E)-1-Fluoro-4-(2-(phenylsulfinyl)vinyl)benzene | 1 | 75 |
Data adapted from studies on phenyl vinyl sulfoxide, which serves as a model for the reactivity of this compound. organic-chemistry.org
Other cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed for the synthesis of aryl-substituted vinyl sulfoxides, highlighting the versatility of this class of compounds in C-C bond formation. nih.gov Nickel-catalyzed cross-coupling reactions of aryl methyl sulfoxides have also been developed, further expanding the scope of sulfoxides as coupling partners. researchgate.netnih.gov
Reductive and Oxidative Transformations of the Sulfoxide Functionality
The sulfoxide group in this compound is a key functional moiety that can undergo both reduction and oxidation, yielding the corresponding sulfide (B99878) and sulfone, respectively. These transformations are fundamental in synthetic organic chemistry, allowing for the modulation of the electronic and steric properties of the vinyl sulfur compound.
Oxidative Transformations
The oxidation of the sulfoxide to a sulfone introduces a more electron-withdrawing group, which can significantly alter the reactivity of the vinyl system. This transformation is typically achieved using a variety of oxidizing agents. The direct oxidation of sulfides to sulfones is a common synthetic route, and similar reagents can be employed for the oxidation of sulfoxides. nih.gov A common challenge is preventing overoxidation when starting from the sulfide, but starting from the sulfoxide simplifies the selective synthesis of the sulfone. organic-chemistry.org
Hydrogen peroxide is a widely used "green" oxidant, often in combination with an acid catalyst like acetic acid, to convert sulfoxides to sulfones. organic-chemistry.org Other potent oxidizing systems include permanganates and chromic acid derivatives. nih.gov Electrochemical methods also provide a controlled means of oxidation. arkat-usa.org The choice of oxidant and reaction conditions can be tuned to ensure complete conversion to the corresponding 2-(4-Chlorophenyl)vinyl phenyl sulfone.
Reductive Transformations
Conversely, the reduction of the sulfoxide functionality provides access to 2-(4-Chlorophenyl)vinyl phenyl sulfide. This deoxygenation reaction is a critical transformation and can be accomplished with various reducing systems. researchgate.netorganic-chemistry.org Reagent systems such as triflic anhydride combined with potassium iodide are effective for the chemoselective deoxygenation of sulfoxides, tolerating other functional groups like alkenes. nih.gov Other methodologies include the use of sodium borohydride (B1222165) with iodine, which also offers good chemoselectivity. nih.gov
Catalytic systems employing transition metals have also been developed. Copper and manganese complexes, in the presence of silanes as the stoichiometric reductant, have proven to be efficient for the reduction of a wide range of sulfoxides to their corresponding sulfides under mild conditions. researchgate.netorganic-chemistry.org An electrochemical approach for the scalable reduction of sulfoxides has also been reported. nih.gov
The table below summarizes the key oxidative and reductive transformations of the sulfoxide functionality.
Table 1: Reductive and Oxidative Transformations
| Transformation | Starting Material | Product | Typical Reagents |
|---|---|---|---|
| Oxidation | This compound | 2-(4-Chlorophenyl)vinyl phenyl sulfone | H₂O₂, KMnO₄, CrO₃, Electrochemical oxidation |
| Reduction | this compound | 2-(4-Chlorophenyl)vinyl phenyl sulfide | Tf₂O/KI, NaBH₄/I₂, Copper/Manganese catalysts + Silanes, Electrochemical reduction |
Generation and Reactivity of α-Sulfinyl Carbanions
The hydrogen atom on the carbon alpha to the sulfoxide group in this compound is acidic due to the electron-withdrawing and stabilizing nature of the sulfinyl group. This allows for the generation of a resonance-stabilized α-sulfinyl carbanion upon treatment with a strong base.
Generation of α-Sulfinyl Carbanions
The formation of the α-sulfinyl carbanion is typically achieved by deprotonation using strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated species is a potent nucleophile. cdnsciencepub.com The stabilization of the negative charge is achieved through delocalization involving the d-orbitals of the sulfur atom.
Reactivity of α-Sulfinyl Carbanions
Once generated, the α-sulfinyl carbanion of this compound can react with a wide array of electrophiles. nih.gov These reactions are synthetically valuable as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. A primary application is in alkylation reactions, where the carbanion is treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an S(_N)2-type displacement to yield an α-alkylated vinyl sulfoxide. cdnsciencepub.comdocumentsdelivered.com
Besides alkyl halides, these carbanions can react with other electrophiles such as aldehydes, ketones, and esters. nih.govdocumentsdelivered.com The reaction with carbonyl compounds, for example, leads to the formation of β-hydroxy vinyl sulfoxides after a workup step. The versatility of these carbanionic intermediates makes them powerful tools in organic synthesis. cdnsciencepub.com
The table below illustrates the generation of the α-sulfinyl carbanion and a representative alkylation reaction.
Table 2: Generation and Alkylation of the α-Sulfinyl Carbanion
| Step | Reactants | Product | Conditions |
|---|---|---|---|
| Carbanion Generation | This compound | Lithiated α-sulfinyl carbanion intermediate | n-BuLi or LDA, THF, low temp. |
| Alkylation | Lithiated intermediate + Electrophile (e.g., CH₃I) | α-Alkylated vinyl sulfoxide | THF, low temp. |
Hydrolytic Stability and Detailed Mechanistic Studies
The hydrolytic stability of this compound is an important consideration for its handling, storage, and reaction conditions. The presence of the vinyl group adjacent to the sulfoxide creates a system susceptible to hydrolysis, particularly under acidic conditions.
Hydrolytic Stability and Mechanism
Mechanistic studies on the acid-catalyzed hydrolysis of analogous vinyl sulfides show that the reaction proceeds via a slow, rate-determining proton transfer to the β-carbon of the vinyl group. cdnsciencepub.com This generates a resonance-stabilized carbocation adjacent to the sulfur atom. Subsequent rapid attack by water and collapse of the intermediate leads to the cleavage products, typically an aldehyde (acetaldehyde in the case of a terminal vinyl group) and a thiol. cdnsciencepub.com
For this compound, a similar acid-catalyzed mechanism is expected. Protonation of the β-carbon would lead to a carbocation stabilized by the adjacent sulfoxide group. However, the sulfoxide group (S=O) is significantly more electron-withdrawing than a sulfide group (S-R). This increased inductive withdrawal of electron density deactivates the double bond towards electrophilic attack by a proton. Consequently, vinyl sulfoxides are generally expected to be more stable towards acid-catalyzed hydrolysis and hydrolyze at a slower rate compared to their vinyl sulfide counterparts. organic-chemistry.org
Comparison with Analogous Sulfilimines
Sulfilimines are nitrogen analogs of sulfoxides, containing a sulfur-nitrogen double bond (S=N) in place of the sulfur-oxygen double bond (S=O). The stability and reactivity of sulfilimines can be compared to sulfoxides. nih.gov The S=N bond in N-unsubstituted or N-acyl sulfilimines is generally more labile than the S=O bond of a sulfoxide, particularly under hydrolytic conditions.
In an acidic medium, the nitrogen atom of the sulfilimine can be readily protonated, making the imino group a much better leaving group (as an amine or amide) compared to the oxygen of a sulfoxide (which would leave as a hydroxide (B78521) anion, a poorer leaving group). Therefore, an analogous vinyl sulfilimine, 2-(4-Chlorophenyl)vinyl phenyl sulfilimine, would be expected to exhibit lower hydrolytic stability and undergo acid-catalyzed hydrolysis more readily than this compound. The mechanism would likely still involve rate-determining protonation of the vinyl group, but the subsequent cleavage of the sulfur-nitrogen bond would be more facile. The synthesis of sulfilimines can be achieved through metal-catalyzed imination of the corresponding sulfoxide. nih.govorganic-chemistry.org
Chiroptical Properties and Stereochemical Characterization
Methodologies for the Determination of Enantiomeric Excess and Absolute Configuration
The separation and analysis of the enantiomers of vinyl sulfoxides are crucial for understanding their chemical and biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
A significant strategy for obtaining highly enantioenriched aryl vinyl sulfoxides is through hydrogenative kinetic resolution. nih.gov This method utilizes a rhodium complex with phosphine-phosphite ligands as a catalyst. nih.gov In this process, one enantiomer of the racemic sulfoxide (B87167) is preferentially hydrogenated to the corresponding sulfide (B99878), leaving the unreacted sulfoxide enriched in the other enantiomer. This technique has proven effective for a variety of aralkyl or aryl vinyl sulfoxides, yielding both the recovered sulfoxide and the reduced sulfide product with excellent enantioselectivities (up to 99% and 97% ee, respectively). nih.gov
The determination of the absolute configuration at the sulfur stereocenter follows the Cahn-Ingold-Prelog (CIP) priority rules. For a generic phenyl styryl sulfoxide, the substituents on the sulfur atom are an oxygen atom, a phenyl group, a vinyl group (styryl), and a lone pair of electrons.
Priority Assignment:
The oxygen atom receives the highest priority (1).
The phenyl group and the vinyl group are both attached via a carbon atom. To break the tie, the atoms attached to these carbons are considered. The phenyl carbon is bonded to three other carbons (within the aromatic ring), while the vinyl carbon is bonded to one carbon and two hydrogens. Therefore, the phenyl group has a higher priority (2) than the vinyl group (3). stackexchange.com
The lone pair of electrons has the lowest priority (4). stackexchange.com
Assigning Configuration: With the priorities established, the molecule is oriented so that the lowest-priority group (the lone pair) is pointing away from the viewer. The sequence from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to the R configuration, and a counter-clockwise direction corresponds to the S configuration. stackexchange.com
Configurational Stability of the Sulfoxide Stereocenter
The stereocenter in a sulfoxide is configurationally stable under normal conditions. The energy barrier for pyramidal inversion at the sulfur atom is substantial, typically ranging from 159.1 to 171.7 kJ/mol. nih.gov This high barrier means that racemization, the process of converting one enantiomer into an equal mixture of both, does not readily occur without significant energy input. nih.gov
Thermal racemization of sulfoxides requires high temperatures, often around 200 °C, to overcome the energy barrier for pyramidal inversion. nih.gov The mechanism of this thermal process can proceed through either an inversion or a rotation pathway. The preferred pathway is influenced by factors such as the nature of the substituents on the sulfur atom and the polarity of the solvent environment. rug.nl For most sulfoxides, the inversion mechanism is generally favored. However, for molecules with specific electronic properties, such as push-pull systems in polar solvents, a rotational mechanism might become competitive. rug.nl
In contrast to the high temperatures required for thermal racemization, the racemization of chiral sulfoxides can be significantly accelerated by light, a process known as photoracemization. nih.gov This process is typically facilitated by the presence of a photosensitizer.
Studies on chiral alkyl aryl sulfoxides have demonstrated rapid photoracemization using a photosensitizer like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺). nih.govacs.org The reaction proceeds quickly under irradiation with visible light (e.g., 425 nm). nih.govacs.org The mechanism is believed to involve the formation of an exciplex (an excited-state complex) between the photosensitizer and the sulfoxide. nih.gov An alternative proposed mechanism involves an electron transfer process that leads to the reversible formation of sulfoxide radical cations, which then undergo inversion. nih.gov
The efficiency of photoracemization is dependent on the substitution pattern of the sulfoxide. The presence of easily oxidizable functional groups on the sulfoxide can inhibit or prevent the photoracemization process. nih.govacs.org The electrochemical potentials of these functional groups can be used to predict their reactivity in this context. nih.govacs.org
The table below presents data from the photoracemization of various enantiopure alkyl aryl sulfoxides using TPT⁺ as a photosensitizer, illustrating the rapid nature of the process.
Table 1: Photochemical Racemization Rates of Various Alkyl Aryl Sulfoxides
| Sulfoxide Substrate | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Half-life (t₁/₂) [s] |
|---|---|---|
| Methyl Phenyl Sulfoxide | 3.19 × 10³ | 2 |
| Ethyl Phenyl Sulfoxide | 1.77 × 10⁴ | 0.4 |
| Isopropyl Phenyl Sulfoxide | 1.05 × 10⁴ | 0.7 |
| tert-Butyl Phenyl Sulfoxide | 6.08 × 10¹ | 114 |
Data derived from studies on photoracemization of alkyl aryl sulfoxides using 1 mol % TPT⁺ as a photosensitizer. nih.govacs.org
Advanced Spectroscopic and Computational Investigations
High-Resolution Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Although specific NMR data for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide (B87167) are not available, the ¹H and ¹³C NMR spectra of the closely related phenyl vinyl sulfoxide and phenyl vinyl sulfide (B99878) offer valuable comparative data. orgsyn.orgorgsyn.org
For phenyl vinyl sulfoxide, the ¹H NMR spectrum in chloroform-d (B32938) (CDCl₃) shows distinct signals for the vinyl and aromatic protons. orgsyn.org The olefinic protons appear as a multiplet in the range of δ 5.63–6.17 ppm and δ 6.44–6.87 ppm, while the aromatic protons are observed as a multiplet around δ 7.10–7.55 ppm. orgsyn.org In the case of phenyl vinyl sulfide, the terminal vinyl protons present as superimposed doublets at δ 5.25 ppm, and the other olefinic proton as a double doublet at δ 6.50 ppm. The aromatic protons appear as a multiplet at δ 7.32 ppm. orgsyn.org
The ¹³C NMR spectrum of phenyl vinyl sulfide in CDCl₃ shows signals at δ 115.4, 127.1, 129.1, 130.4, 131.8, and 134.2 ppm. orgsyn.org For the parent phenyl vinyl sulfoxide, characteristic shifts are also observed that help in identifying the key carbon environments. chemicalbook.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the complete structural and stereochemical elucidation of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide. These techniques would allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity between atoms, which is crucial for determining the E/Z configuration of the vinyl group.
Interactive Data Table: ¹H and ¹³C NMR Data for Phenyl Vinyl Sulfide
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| Phenyl vinyl sulfide | ¹H | 5.35 | d | CDCl₃ |
| 5.36 | d | |||
| 6.55 | dd | |||
| 7.22–7.40 | m | |||
| ¹³C | 115.4 | CDCl₃ | ||
| 127.1 | ||||
| 129.1 | ||||
| 130.4 | ||||
| 131.8 | ||||
| 134.2 |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding within a molecule. For phenyl vinyl sulfoxide, the FT-IR spectrum (neat) displays characteristic absorption bands at 3025, 1720, 1680, 1480, 1440, 1045, 750, and 690 cm⁻¹. orgsyn.org The corresponding sulfone, phenyl vinyl sulfone, shows IR bands (in CHCl₃) at 3020, 1445, 1380, 1315, 1145, 1080, and 965 cm⁻¹. orgsyn.org These bands are indicative of the various stretching and bending vibrations of the C-H, C=C, and S=O bonds.
For this compound, one would expect to observe characteristic peaks corresponding to the C-Cl stretching vibration, typically in the range of 800-600 cm⁻¹, in addition to the vibrations associated with the vinyl and phenyl sulfoxide moieties. A detailed vibrational analysis, often supported by computational calculations, would allow for the precise assignment of these vibrational modes. nih.govmdpi.comarxiv.org
Interactive Data Table: FT-IR Data for Phenyl Vinyl Sulfoxide and Phenyl Vinyl Sulfone
| Compound | Technique | Wavenumber (cm⁻¹) |
| Phenyl vinyl sulfoxide | FT-IR (neat) | 3025, 1720, 1680, 1480, 1440, 1045, 750, 690 |
| Phenyl vinyl sulfone | FT-IR (CHCl₃) | 3020, 1445, 1380, 1315, 1145, 1080, 965 |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.gov While a crystal structure for this compound has not been reported, the crystal structure of a related compound, (E)-1-fluoro-4-(2-(phenylsulfonyl)vinyl)benzene, has been determined. researchgate.net This sulfone analogue crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis of this structure reveals a planar arrangement of the vinyl sulfone moiety and the connected aromatic rings. researchgate.net
A study of various aryl and alkyl sulfoxides has shown that the S=O bond distances typically range from 1.489(7) to 1.515(8) Å. researchgate.net The O-S-C bond angles vary from 105.1(4) to 111.7(30)°, and the C-S-C bond angles are in the range of 94.1(4) to 100.56(12)°. researchgate.net These structural parameters are influenced by the nature of the substituents on the sulfur atom. For this compound, a single-crystal X-ray diffraction study would be essential to definitively establish its molecular geometry and packing in the solid state.
Quantum Chemical and Computational Modeling Studies
Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties that can be difficult to measure directly. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are particularly valuable in this regard.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, vibrational frequencies, and various electronic properties of molecules. For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set, could provide a highly accurate model of its three-dimensional structure.
Such calculations would allow for the prediction of bond lengths, bond angles, and dihedral angles, which could then be compared with experimental data if available. Furthermore, DFT can be used to calculate the vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. While specific DFT studies on this compound are not found in the searched literature, studies on similar molecules demonstrate the utility of this approach. For example, in a study of furosemide, which contains a chlorophenyl group, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute the optimized geometry and vibrational frequencies. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies of the HOMO and LUMO and the energy gap between them are important indicators of a molecule's kinetic stability and reactivity. researchgate.net
For this compound, the HOMO would likely be localized on the more electron-rich parts of the molecule, such as the phenyl rings and the vinyl group, making it susceptible to electrophilic attack. The LUMO, on the other hand, would be expected to be located on the electron-deficient sulfoxide group and the vinyl system, indicating sites for nucleophilic attack.
The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher reactivity. researchgate.net Computational studies on related N-aryl-1,8-naphthalimides have shown how HOMO and LUMO energies can be calculated and used to predict photophysical properties. rsc.org A detailed FMO analysis for this compound would provide valuable predictions about its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential.
For this compound, an MEP analysis would reveal several key features:
High Electron Density (Red/Yellow): The most negative potential is expected to be localized on the sulfoxide oxygen atom due to its high electronegativity and the presence of lone electron pairs. This makes the oxygen atom the primary site for interactions with electrophiles or hydrogen bond donors. The pi-systems of the vinyl group and the aromatic rings would also exhibit significant electron density.
Low Electron Density (Blue): Regions of positive potential would likely be found around the hydrogen atoms, particularly the vinyl protons.
Influence of Substituents: The electron-withdrawing chloro group on the phenyl ring would influence the charge distribution across that ring, creating a more complex potential map compared to the unsubstituted phenyl ring.
This analysis is crucial for predicting how the molecule will interact with other reagents, solvents, or biological receptors, guiding the understanding of its intermolecular interactions. ias.ac.in
Mechanistic Insights and Transition State Modeling
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. acs.org For this compound, which can participate in various organic reactions, this approach provides invaluable mechanistic clarity.
For instance, in reactions like Diels-Alder cycloadditions or Pummerer rearrangements, where the vinyl sulfoxide acts as a key reactant, transition state modeling can: rsc.orgrsc.org
Determine Reaction Pathways: By comparing the energies of different possible transition states, the most favorable reaction pathway can be identified.
Explain Stereoselectivity: In reactions forming new stereocenters, DFT calculations can predict and explain why one diastereomer or enantiomer is formed preferentially by comparing the energies of the respective transition state structures. acs.org
Analyze Activation Barriers: The calculated energy difference between the reactants and the transition state (the activation energy) provides a quantitative measure of the reaction's feasibility and rate.
These computational models allow chemists to understand the intricate electronic and steric factors that govern the molecule's reactivity in complex transformations.
Synthetic Utility and Applications of 2 4 Chlorophenyl Vinyl Phenyl Sulfoxide in Complex Organic Synthesis
Role in the Asymmetric Synthesis of Stereogenic Centers
Chiral vinyl sulfoxides, such as the enantiomerically pure forms of 2-(4-Chlorophenyl)vinyl phenyl sulfoxide (B87167), are powerful tools for the asymmetric synthesis of new stereogenic centers. The sulfinyl group, being a stereogenic center itself, can effectively control the facial selectivity of approaching reagents to the vinyl double bond. This high degree of stereocontrol is fundamental in diastereoselective reactions.
One of the most common applications is in conjugate additions (Michael additions), where a nucleophile adds to the β-carbon of the vinyl group. The chiral sulfoxide directs the nucleophile to one of the two diastereotopic faces of the double bond, leading to the formation of a new stereocenter with high diastereoselectivity. The steric bulk and the orientation of the sulfinyl oxygen play a crucial role in dictating the stereochemical outcome. For instance, the addition of nucleophiles to enantiopure p-tolyl vinyl sulfoxide, a close analog, proceeds with excellent levels of asymmetric induction. It is expected that 2-(4-Chlorophenyl)vinyl phenyl sulfoxide would behave similarly, with the electronic nature of the chlorophenyl group potentially modulating the reactivity of the Michael acceptor.
Table 1: Illustrative Diastereoselective Michael Additions to Chiral Aryl Vinyl Sulfoxides This table represents typical results for the class of aryl vinyl sulfoxides, as specific data for this compound is not extensively documented.
| Nucleophile | Reagent/Conditions | Product | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Diethyl malonate | NaH, THF | Diethyl 2-(2-(phenylsulfinyl)ethyl)malonate | >95% |
| Piperidine | Neat, rt | 1-(2-(Phenylsulfinyl)ethyl)piperidine | >90% |
Application in the Construction of Carbon-Carbon and Carbon-Oxygen Bonds with High Asymmetric Induction
The utility of chiral vinyl sulfoxides extends to the stereocontrolled formation of both carbon-carbon and carbon-oxygen bonds. The sulfoxide group acts as a reliable chiral auxiliary that can be removed or transformed after the key bond-forming step.
Carbon-Carbon Bond Formation: Vinyl sulfoxides are excellent partners in various cycloaddition reactions. For example, in Diels-Alder reactions, they can function as dienophiles, reacting with dienes to form cyclohexene (B86901) derivatives with multiple new stereocenters. enamine.net The stereochemistry of the resulting cycloadduct is controlled by the chirality at the sulfur atom. Phenyl vinyl sulfoxide is known to participate as an acetylene (B1199291) equivalent in Diels-Alder reactions. sigmaaldrich.comsigmaaldrich.com
Furthermore, the reaction of the lithium enolate of a ketone with phenyl vinyl sulfoxide can yield bicyclo[n.2.0]alkan-1-ols, a process that involves the formation of a C-C bond followed by an intramolecular cyclization. sigmaaldrich.comsigmaaldrich.com
Carbon-Oxygen Bond Formation: The addition of oxygen-based nucleophiles to chiral vinyl sulfoxides provides a route to enantiomerically enriched β-alkoxy sulfoxides. These products can be further manipulated; for instance, the sulfoxide group can be reductively cleaved to afford chiral ethers. While specific examples for this compound are not readily available in the literature, the general methodology is well-established for related compounds.
Table 2: Asymmetric Bond Formation Using Aryl Vinyl Sulfoxides This table illustrates the general applicability of aryl vinyl sulfoxides in asymmetric synthesis.
| Reaction Type | Reactants | Product Type | Stereoselectivity |
|---|---|---|---|
| Diels-Alder | Cyclopentadiene, Phenyl vinyl sulfoxide | Bicyclic sulfoxide | High endo/exo selectivity |
| Michael Addition | Lithium enolate of cyclohexanone, Phenyl vinyl sulfoxide | β-Keto sulfoxide | High d.e. |
Utility in the Synthesis of Diverse Chemical Scaffolds and Heterocyclic Systems
The reactivity of the vinyl sulfoxide group makes it a valuable precursor for the synthesis of a wide variety of molecular frameworks, including complex heterocyclic systems. enamine.net The ability of the sulfinyl group to stabilize an adjacent carbanion and to act as a good leaving group (after conversion to a sulfonate or through thermal elimination) is key to its synthetic versatility.
For instance, Michael addition-initiated ring closure (MIRC) reactions using vinyl sulfoxides are a powerful strategy for the construction of cyclic systems. A bifunctional nucleophile can first add to the vinyl sulfoxide, and the resulting intermediate can then undergo an intramolecular reaction to form a ring. This approach has been used to synthesize a variety of carbo- and heterocycles. Phenyl vinyl sulfoxide has been specifically implicated in the synthesis of complex heterocycles like nicotyrines and indolizines. enamine.net The sulfoxide-directed cyclization of enantiopure sulfinyl dienamines can produce stereodefined tetrahydropyridines. nih.gov
Precursor to Other Organosulfur Functionalities (e.g., Sulfones, Sulfides)
This compound can be readily converted into other important organosulfur compounds, namely the corresponding sulfone and sulfide (B99878), each with its own distinct reactivity and applications.
Oxidation to Sulfones: The oxidation of the sulfoxide to a sulfone is typically a high-yielding reaction. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. orgsyn.orglookchem.com The resulting 2-(4-Chlorophenyl)vinyl phenyl sulfone is a highly activated Michael acceptor, even more so than the parent sulfoxide, and is widely used in organic synthesis. organic-chemistry.org Vinyl sulfones are also effective dienophiles in cycloaddition reactions. orgsyn.org
Table 3: Typical Oxidation of Vinyl Sulfoxides to Vinyl Sulfones
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Phenyl vinyl sulfide | H2O2, Acetic Acid | Phenyl vinyl sulfone | High |
Reduction to Sulfides: The deoxygenation of the sulfoxide group provides access to the corresponding vinyl sulfide. A variety of reducing agents can accomplish this transformation, such as the combination of oxalyl chloride and ethyl vinyl ether, or systems like Al-NiCl2·6H2O. mdpi.comresearchgate.net These reduction methods are often chemoselective, leaving other functional groups in the molecule intact. organic-chemistry.org The resulting 2-(4-Chlorophenyl)vinyl phenyl sulfide is an electron-rich olefin and can participate in different types of synthetic transformations compared to its oxidized counterparts, such as electrophilic additions and as a precursor to α-lithiated species. orgsyn.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide, and how can its purity be validated?
- Methodology : The compound is typically synthesized via sulfoxidation of the corresponding sulfide using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Purity validation involves gas chromatography (GC) with >98.0% purity thresholds, as referenced in reagent catalogs . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation.
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or moisture absorption. Use amber glass vials to minimize light-induced degradation. Safety protocols from reagent catalogs emphasize working in fume hoods with PPE (gloves, lab coats) due to potential irritancy . Stability tests via periodic GC or HPLC analyses are recommended for long-term studies.
Advanced Research Questions
Q. How can photoredox catalysis leverage this compound in synthetic transformations?
- Methodology : The sulfoxide group can act as a redox-active mediator. For example, Ru(bpy)₃²⁺ (1–2 mol%) under visible light (450 nm LED) facilitates single-electron transfer (SET) processes, enabling C–S bond functionalization. Monitor reaction progress using in-situ UV-Vis spectroscopy and isolate products via column chromatography. Quenching experiments with TEMPO validate radical intermediates .
Q. What role does the sulfoxide moiety play in the compound’s electronic properties for optoelectronic applications?
- Methodology : Density functional theory (DFT) calculations reveal that the sulfoxide group increases electron affinity, making the compound suitable as an electron-transport layer in OLEDs. Experimental validation includes cyclic voltammetry (CV) for redox potentials and UV-Vis/fluorescence spectroscopy for bandgap determination. OLED device testing involves spin-coating thin films and measuring electroluminescence efficiency .
Q. How can this compound be integrated into covalent organic frameworks (COFs) for catalytic or adsorption applications?
- Methodology : Condensation reactions (e.g., with boronic acids) under solvothermal conditions (120°C, 72h) yield crystalline COFs. Characterize porosity via nitrogen adsorption-desorption isotherms (BET surface area >1000 m²/g) and structure via powder XRD. Applications in catalysis (e.g., Suzuki coupling) require doping with Pd nanoparticles and testing turnover numbers (TONs) .
Q. What analytical strategies resolve contradictions in spectral data for sulfoxide-containing intermediates?
- Methodology : Conflicting NMR/IR peaks may arise from stereoisomerism or solvent effects. Use 2D NMR (COSY, NOESY) to assign stereochemistry and variable-temperature NMR to assess dynamic effects. High-resolution X-ray crystallography provides definitive structural resolution. Cross-validate with computational IR/Raman simulations .
Key Considerations for Experimental Design
- Photoredox Catalysis : Optimize light intensity (10–50 mW/cm²) and catalyst loading to balance reaction rate and byproduct formation .
- COF Synthesis : Ensure rigorous solvent removal (e.g., dynamic vacuum at 150°C) to achieve high crystallinity .
- Safety : Adhere to hazard controls outlined in safety data sheets, including spill management and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
